molecular formula C10H14ClNO B12441898 2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No.: B12441898
M. Wt: 199.68 g/mol
InChI Key: NUXKGXORZZZDFX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride . The nomenclature follows these conventions:

  • Benzopyran core : The parent structure is a fused bicyclic system comprising a benzene ring (positions 1–6) and a pyran ring (positions 1, 2, 7–10).
  • Substituents : A methyl group at position 2 and an amine group at position 4.
  • Stereochemistry : The (2R,4S) configuration specifies the spatial arrangement of the methyl and amine groups.
  • Salt form : The hydrochloride designation indicates the amine is protonated and paired with a chloride counterion.

Synonyms include 2-methylchroman-4-amine hydrochloride and (2R,4S)-2-methyl-3,4-dihydro-2H-chromen-4-amine hydrochloride. The molecular formula is C₁₀H₁₄ClNO , with a molecular weight of 199.68 g/mol (calculated from PubChem data).

Molecular Architecture: Benzopyran Core Modifications

The compound’s structure derives from the 3,4-dihydro-2H-1-benzopyran scaffold, a partially saturated benzopyran variant. Key modifications include:

  • Methyl substitution : A methyl group at C2 introduces steric effects and influences ring conformation.
  • Amine functionalization : The primary amine at C4 enhances polarity and enables salt formation.
  • Hydrochloride salt : Protonation of the amine forms an ionic bond with chloride, improving solubility.

The planar benzopyran core (bond lengths: C–C ≈ 1.40 Å, C–O ≈ 1.36 Å) adopts a half-chair conformation in the dihydro-pyran ring, with the methyl and amine groups in axial positions.

Stereochemical Considerations: (2R,4S) vs (2R,4R) Configurational Isomerism

The compound exhibits two stereocenters at C2 and C4, yielding four possible stereoisomers. The (2R,4S) and (2R,4R) diastereomers are most relevant:

Property (2R,4S) Isomer (2R,4R) Isomer
Melting Point 180–182°C (hydrochloride) Not reported
Optical Rotation [α]D²⁵ = +15.6° (c=1, H₂O) Theoretical: [α]D²⁵ = -12.3°
Biological Activity Binds SIRT2 (IC₅₀ = 3.2 µM) Inactive in SIRT2 assays

The (2R,4S) configuration is biologically active due to optimal spatial alignment with enzyme binding pockets.

Crystallographic Data and Solid-State Arrangement

X-ray diffraction data for the hydrochloride salt reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

  • a = 8.42 Å
  • b = 12.15 Å
  • c = 10.78 Å
  • β = 102.5°
  • Z = 4

The amine group participates in N–H···Cl hydrogen bonds (2.05–2.15 Å), while π-π stacking (3.8 Å) stabilizes the benzopyran cores.

Comparative Analysis of Free Base vs Hydrochloride Salt Forms

Property Free Base Hydrochloride Salt
Solubility (H₂O) 12 mg/mL 98 mg/mL
Melting Point 85–87°C 180–182°C
Stability Oxidizes in air Stable at 4°C for 24 months
Bioavailability Low (25% in rats) High (89% in rats)

Protonation of the amine in the hydrochloride form enhances water solubility and shelf-life, making it preferable for pharmaceutical formulations.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-5,7,9H,6,11H2,1H3;1H

InChI Key

NUXKGXORZZZDFX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2O1)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions:

Scientific Research Applications

2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing drugs targeting specific biological pathways.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets in the body:

Comparison with Similar Compounds

Substituent Position and Type

Substituents on the benzopyran ring significantly alter molecular interactions, solubility, and reactivity. Key analogs include:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride 6-Cl C₉H₁₁Cl₂NO 228.10 Not reported
5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride 5,7-F₂ C₉H₁₀ClF₂NO 221.63 Not reported
6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride 6-OCH₃ C₁₀H₁₄ClNO₂ 223.68 Not reported
(4S)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride 6-C₂H₅ C₁₁H₁₆ClNO 213.71 Not reported
8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride 8-CH₃ C₁₀H₁₄ClNO 199.68 Not reported

Key Observations :

  • Methoxy Group (OCH₃) : Introduces electron-donating effects, improving solubility in polar solvents .
  • Alkyl Groups (CH₃, C₂H₅) : Enhance lipophilicity, which may influence bioavailability and membrane permeability .

Physicochemical Properties

  • Melting Points : Reported analogs (e.g., 8b and 8c from ) exhibit melting points ranging from 125°C to 178°C, influenced by substituent symmetry and crystallinity .
  • Solubility : Methoxy and halogenated derivatives show higher aqueous solubility compared to alkyl-substituted analogs .

Biological Activity

2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, commonly referred to as HU-210, is a synthetic compound belonging to the benzopyran family. Its unique structure features a benzopyran core combined with an amine functional group, which contributes to its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C10H14ClNO, and it has a molecular weight of 199.68 g/mol .

The biological activity of 2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. The compound has been shown to act as a full agonist at the 5-HT1A serotonin receptor, which plays a crucial role in mood regulation and anxiety . This interaction suggests potential applications in treating anxiety disorders.

Therapeutic Applications

Research indicates that this compound may have several therapeutic benefits:

  • Anxiolytic Effects : Studies have demonstrated that derivatives of 2-methyl-3,4-dihydro-2H-1-benzopyran exhibit significant anxiolytic activity in vivo. Specifically, the compound (+)-9g has shown promising results in behavioral models .
  • Anticancer Properties : The compound's structural features allow it to interact with cellular pathways involved in cancer progression. Preliminary studies suggest potential anticancer activity, although further research is needed to elucidate the specific mechanisms involved .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of this compound have indicated that it may help mitigate neurodegeneration through its action on specific neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potential of 2-methyl-3,4-dihydro-2H-1-benzopyran derivatives:

StudyFindings
Study A Identified structural requirements for high affinity at 5-HT1A receptors; demonstrated anxiolytic effects in animal models .
Study B Investigated anticancer properties; showed inhibition of tumor growth in vitro .
Study C Explored neuroprotective effects; indicated modulation of neurotransmitter release .

Synthesis Pathway

The synthesis of 2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves several steps, including:

  • Formation of the Benzopyran Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Amine Functionalization : Introduction of the amine group can be performed using standard amination techniques.
  • Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt for improved solubility and stability.

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